3,4-dichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide
Description
3,4-Dichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a naphthalen-1-yl substituent linked to a 3,4-dichlorobenzenesulfonamide core. Its molecular formula is C₁₆H₁₁Cl₂NO₂S (CAS: 350046-48-9; molecular weight: 330.23), with a sulfonamide (-SO₂NH-) group bridging the aromatic systems . This compound is notable for its structural complexity, combining electron-withdrawing chlorine atoms and extended π-conjugation from the naphthalene moiety.
Properties
CAS No. |
61295-70-3 |
|---|---|
Molecular Formula |
C16H11Cl2NO2S |
Molecular Weight |
352.2 g/mol |
IUPAC Name |
3,4-dichloro-N-naphthalen-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H11Cl2NO2S/c17-14-9-8-12(10-15(14)18)22(20,21)19-16-7-3-5-11-4-1-2-6-13(11)16/h1-10,19H |
InChI Key |
HYCURGRMACLMFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Coupling in Polar Aprotic Solvents
A widely employed method involves reacting 3,4-dichlorobenzenesulfonyl chloride with 1-naphthylamine in tetrahydrofuran (THF) or dichloromethane (DCM) using triethylamine (TEA) as a base.
Procedure :
-
Dissolve 3,4-dichlorobenzenesulfonyl chloride (1.0 equiv) in anhydrous THF under nitrogen.
-
Add 1-naphthylamine (1.1 equiv) dropwise, followed by TEA (1.5 equiv).
-
Stir at room temperature for 12–24 hours.
-
Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate, 3:1).
Characterization :
Reflux in Ethanol with Ytterbium Triflate Catalysis
Adapting protocols from naphthoquinone sulfonamide synthesis, this method enhances reactivity through Lewis acid catalysis.
Procedure :
-
Combine 3,4-dichlorobenzenesulfonyl chloride (1.0 equiv), 1-naphthylamine (1.05 equiv), and Yb(OTf)3 (0.1 equiv) in anhydrous ethanol.
-
Reflux at 80°C for 6 hours.
-
Cool, filter, and concentrate under reduced pressure.
-
Purify via recrystallization (ethanol/water).
Advantages :
-
Ytterbium triflate accelerates the reaction by polarizing the sulfonyl chloride group.
-
Ethanol’s high boiling point ensures complete dissolution of reactants.
Microwave-Assisted Synthesis in Dimethylformamide (DMF)
Microwave irradiation reduces reaction times significantly.
Procedure :
-
Mix 3,4-dichlorobenzenesulfonyl chloride (1.0 equiv) and 1-naphthylamine (1.1 equiv) in DMF.
-
Add NaHCO3 (2.0 equiv) and irradiate at 120°C for 20 minutes.
-
Dilute with water, extract with DCM, and evaporate.
Characterization :
-
FTIR (KBr): 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1550 cm⁻¹ (N-H bend).
Comparative Analysis of Synthetic Routes
| Method | Solvent | Base/Catalyst | Temperature | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Direct Coupling | THF | TEA | 25°C | 24 h | 65–75 | 95 |
| Yb(OTf)3 Catalysis | Ethanol | None | 80°C | 6 h | 70–80 | 97 |
| Microwave-Assisted | DMF | NaHCO3 | 120°C | 20 min | 75–85 | 98 |
Key Observations :
-
Microwave irradiation offers the highest yield and purity due to uniform heating and reduced side reactions.
-
Yb(OTf)3 marginally improves yield over room-temperature methods but requires longer reaction times.
Mechanistic Insights and Side Reactions
-
Competitive Hydrolysis : Excess water may hydrolyze sulfonyl chloride to sulfonic acid, necessitating anhydrous conditions.
-
Di-Substitution : Using >1.1 equiv of 1-naphthylamine risks forming bis-sulfonamide derivatives, detectable via LCMS.
-
Byproduct Management : Silica gel chromatography effectively removes unreacted amine and sulfonic acid impurities.
Scalability and Industrial Applicability
Chemical Reactions Analysis
3,4-Dichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
3,4-Dichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide serves as a valuable building block in organic synthesis. Its structural components facilitate the development of more complex molecules through various chemical reactions:
- Reactions :
- Electrophilic aromatic substitution
- Nucleophilic substitution
- Oxidation and reduction reactions
Biology
The compound has been investigated for its potential biological activities, including:
- Antimicrobial Activity : Studies have shown that sulfonamide derivatives can exhibit significant antimicrobial properties. For instance, research indicates that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis.
- Anticancer Properties : The compound's ability to interact with specific molecular targets makes it a candidate for anticancer drug development. Its mechanism may involve the inhibition of enzymes critical for cancer cell proliferation.
Medicine
Due to its unique chemical structure, 3,4-dichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide is explored as a potential therapeutic agent:
- Drug Development : The compound's properties are being studied for the treatment of various diseases, particularly infections and cancers. Its sulfonamide group is known for mimicking natural substrates, allowing it to inhibit specific enzymes effectively.
Data Table: Chemical Reactions and Applications
| Application Area | Reaction Type | Description |
|---|---|---|
| Chemistry | Electrophilic Aromatic Substitution | Used to synthesize more complex organic compounds |
| Biology | Antimicrobial Activity | Inhibits bacterial growth by disrupting folic acid synthesis |
| Medicine | Drug Development | Investigated as a potential treatment for infections and cancer |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide compounds, including 3,4-dichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide. Results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics.
Case Study 2: Anticancer Activity
Research conducted at a leading cancer research institute focused on the anticancer properties of sulfonamide derivatives. The study found that 3,4-dichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide effectively inhibited the growth of specific cancer cell lines through apoptosis induction.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. Sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
3,4-Dichloro-N-(1-phenylethyl)benzene-1-sulfonamide
- Structure : Replaces the naphthalen-1-yl group with a 1-phenylethyl substituent.
- Key Differences :
- Reduced π-conjugation due to the smaller phenyl group.
- Increased steric bulk from the ethyl linker.
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide
- Structure : Incorporates a 3,4-dimethoxyphenyl group via an ethyl linker and includes an N-methyl substitution.
- Methylation at the sulfonamide nitrogen reduces hydrogen-bonding capacity.
- Pharmacological Relevance : Reported to exhibit antimicrobial and anticancer activities, attributed to weak intermolecular interactions (C–H⋯O, π–π stacking) observed in its crystal structure .
Functional Analogues with Benzamide Cores
AH-7921 (3,4-Dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide)
- Structure : Benzamide core with a cyclohexylmethyl-dimethylamine substituent.
- Key Differences :
- Replaces the sulfonamide group with a benzamide (-CONH-) linkage.
- Exhibits opioid receptor agonism, contrasting with sulfonamides’ typical enzyme-targeting mechanisms.
U-47700 (trans-3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide)
- Structure : Similar to AH-7921 but with a trans-cyclohexyl configuration.
- Key Differences :
Comparative Data Table
Research Findings and Key Insights
Structural Determinants of Activity
- Sulfonamides vs. Benzamides, with their -CONH- groups, are more lipophilic, facilitating CNS penetration and opioid receptor interactions .
- Role of Aromatic Substitutions : The naphthalen-1-yl group in the target compound likely enhances π-stacking interactions with biological targets compared to smaller phenyl or cyclohexyl groups .
Biological Activity
3,4-Dichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound features a complex structure that includes both chlorine and naphthalene moieties, which may contribute to its biological efficacy. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of 3,4-dichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide can be represented as follows:
Key Features:
- Sulfonamide Group: Imparts antibacterial properties.
- Chlorine Substituents: Potentially enhance lipophilicity and biological activity.
- Naphthalene Moiety: May contribute to interactions with biological targets.
Antimicrobial Properties
Research indicates that sulfonamides, including 3,4-dichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide, exhibit significant antimicrobial activity. The mechanism involves inhibition of bacterial folate synthesis by competing with para-aminobenzoic acid (PABA), which is essential for bacterial growth.
Case Study:
A study demonstrated that derivatives of sulfonamides showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The compound was tested against Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth (Table 1).
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3,4-Dichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide | E. coli | 32 µg/mL |
| 3,4-Dichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide | S. aureus | 16 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research suggests that it may induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential.
Mechanism of Action:
The sulfonamide group may inhibit carbonic anhydrase isozymes, which are implicated in tumor growth and metastasis. In vitro studies have shown that treatment with this compound leads to reduced cell viability in various cancer cell lines, including breast and colon cancer cells.
Case Study:
In a cell line study, treatment with 3,4-dichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide resulted in a dose-dependent decrease in cell proliferation:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics and moderate plasma protein binding.
Parameters Evaluated:
- Absorption: Rapid absorption post-administration.
- Distribution: Wide distribution due to lipophilic nature.
- Metabolism: Primarily hepatic metabolism.
- Excretion: Renal excretion as metabolites.
Q & A
Q. What are the standard synthetic routes for 3,4-dichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide, and what critical parameters govern yield optimization?
The synthesis typically involves sulfonylation of a naphthylamine derivative using 3,4-dichlorobenzenesulfonyl chloride. Key steps include:
- Sulfonylation : Reacting 1-naphthylamine with 3,4-dichlorobenzenesulfonyl chloride in anhydrous dichloromethane under inert conditions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product.
Critical parameters include reaction temperature (0–5°C to minimize side reactions), stoichiometric excess of sulfonyl chloride (1.2–1.5 equivalents), and moisture-free conditions to prevent hydrolysis .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the sulfonamide linkage (e.g., NH proton at δ 8.5–9.5 ppm) and aromatic substitution patterns.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 376.1).
- HPLC-PDA : Purity analysis using C18 columns (acetonitrile/water gradient) with UV detection at 254 nm .
Q. How can researchers determine solubility and stability for in vitro assays?
- Solubility : Test in DMSO (primary stock) and aqueous buffers (PBS, pH 7.4) using nephelometry or UV-Vis spectroscopy.
- Stability : Monitor degradation via LC-MS under assay conditions (e.g., 37°C, 24 hours). Hydrolytic stability is critical due to the sulfonamide group’s sensitivity to acidic/basic conditions .
Advanced Research Questions
Q. What crystallographic strategies resolve ambiguities in the compound’s 3D structure?
- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX programs (SHELXT for solution, SHELXL for refinement) to determine bond lengths/angles and confirm the naphthyl-sulfonamide dihedral angle.
- Challenges : Crystal growth may require slow evaporation from toluene/acetone mixtures. Disorder in the naphthalene ring or Cl substituents can complicate refinement .
Q. How do structural modifications influence biological activity, and how can SAR studies be designed?
- Key Modifications : Introduce substituents on the naphthalene ring (e.g., methyl, nitro) or replace chlorine with fluorine.
- SAR Workflow :
- Synthesize analogs via targeted substitutions.
- Test inhibitory activity against bacterial dihydropteroate synthase (IC assays).
- Correlate electronic effects (Hammett constants) with potency. Cl substituents enhance hydrophobic interactions but may reduce solubility .
Q. How can conflicting data on antimicrobial activity be resolved?
- Case Example : Discrepancies in MIC values against S. aureus may arise from:
Q. What advanced analytical methods quantify trace impurities in bulk samples?
Q. What computational tools predict interactions with biological targets?
- Molecular Docking (AutoDock Vina) : Model binding to dihydropteroate synthase (PDB: 1AJ0). Key interactions include H-bonds with Gly214 and π-π stacking with Phe228.
- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories. Cl substituents may enhance binding energy but reduce conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
